molecular formula C16H21NO4 B6188074 (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 2351628-32-3

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B6188074
CAS No.: 2351628-32-3
M. Wt: 291.34 g/mol
InChI Key: WCXFCTRWDNIAPH-ZGTCLIOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and an indanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid derivative, is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, forming the Boc-protected amino acid.

    Formation of the indanyl moiety: The protected amino acid is then subjected to a Friedel-Crafts alkylation reaction with indanone to introduce the indanyl group.

    Hydrogenation: The resulting product is hydrogenated to reduce the indanone to an indanyl group.

    Final deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the indanyl group to a fully saturated cyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated cyclohexyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indanyl moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The Boc group provides stability and protects the amine functionality during reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-hydroxylamine
  • tert-Butyl-N-methylcarbamate

Uniqueness

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-1-yl)acetic acid is unique due to its combination of a Boc-protected amine and an indanyl group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

2351628-32-3

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-8-10-6-4-5-7-11(10)12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12?,13-/m1/s1

InChI Key

WCXFCTRWDNIAPH-ZGTCLIOFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC2=CC=CC=C12)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C12)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.